molecular formula C11H10N2O2 B6257612 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1094559-86-0

3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B6257612
CAS No.: 1094559-86-0
M. Wt: 202.2
InChI Key:
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Description

3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring fused with a pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the pyrrole ring.

    Methylation: The final step involves the methylation of the pyrrole ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the compound into a dihydropyrrole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated pyridine derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione serves as a building block for the construction of more complex heterocyclic compounds

Biology

The compound has potential applications in the development of biologically active molecules. Its structure can be modified to create analogs with enhanced biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The pyrrole and pyridine rings are common motifs in many drugs, and modifications to this compound can lead to the discovery of new pharmaceuticals.

Industry

In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the pyrrole ring can engage in electron-donating or withdrawing interactions, affecting the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-methyl-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-methyl-1-[(pyridin-4-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Uniqueness

Compared to its analogs, 3-methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione offers unique reactivity due to the position of the pyridine ring

Properties

CAS No.

1094559-86-0

Molecular Formula

C11H10N2O2

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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